(S)-(+)-NBD-Py-NCS

Catalog No.
S1501985
CAS No.
163927-30-8
M.F
C11H9N5O3S
M. Wt
291.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-NBD-Py-NCS

CAS Number

163927-30-8

Product Name

(S)-(+)-NBD-Py-NCS

IUPAC Name

7-[(3S)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole

Molecular Formula

C11H9N5O3S

Molecular Weight

291.29 g/mol

InChI

InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m0/s1

InChI Key

CHKCHHTYBXOUKH-ZETCQYMHSA-N

SMILES

C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Canonical SMILES

C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Isomeric SMILES

C1CN(C[C@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Enantiomeric Excess Determination

Enantiomers have identical chemical properties but differ in their spatial arrangement, affecting their interaction with other molecules. Determining the ee of a chiral compound is crucial in various fields, including drug discovery and development, as one enantiomer can have significantly different biological activity compared to the other.

(S)-(+)-NBD-Py-NCS reacts covalently with primary amines present in amino acids and other biomolecules. This reaction forms a stable fluorescent adduct, allowing researchers to distinguish between the two enantiomers based on their fluorescence properties using techniques like high-performance liquid chromatography (HPLC) []. The difference in fluorescence intensity between the labeled enantiomers reflects their relative abundance, enabling the calculation of ee.

Here are some advantages of using (S)-(+)-NBD-Py-NCS for ee determination:

  • High sensitivity: It can detect very small differences in ee.
  • Specificity: It reacts selectively with primary amines, minimizing interference from other functional groups.
  • Ease of use: The labeling reaction is simple and efficient.
  • Compatibility with HPLC: The fluorescent adducts are readily detected by HPLC.

(S)-(+)-NBD-Py-NCS, or (S)-(+)-7-Nitrobenz-2-oxa-1,3-diazol-4-yl-pyridyl isothiocyanate, is a fluorescent labeling reagent widely utilized in biochemical and biophysical research. This compound is notable for its ability to form stable conjugates with various biomolecules, enabling visualization and tracking in diverse environments. The presence of the isothiocyanate group enhances its reactivity towards nucleophiles, making it an effective tool for labeling applications in biological studies.

  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper chemical waste disposal procedures.

(S)-(+)-NBD-Py-NCS primarily participates in nucleophilic substitution reactions due to its isothiocyanate functionality. This group reacts readily with nucleophiles such as amines and thiols, leading to the formation of stable thiourea or dithiocarbamate linkages.

Common Reagents and Conditions

  • Nucleophiles: Amines, thiols
  • Solvents: Anhydrous solvents like dichloromethane or acetonitrile
  • Conditions: Room temperature under an inert atmosphere (e.g., nitrogen or argon)

The major products from these reactions are fluorescently labeled biomolecules that retain the fluorescent properties of the NBD moiety, which are useful for various analytical applications .

(S)-(+)-NBD-Py-NCS exhibits significant biological activity due to its ability to selectively label biomolecules. The fluorescence emitted from the NBD moiety allows for real-time tracking and visualization of proteins and other biomolecules in live cells. This property has made it a valuable tool in the study of protein interactions, enzyme activities, and cellular processes .

The synthesis of (S)-(+)-NBD-Py-NCS typically involves a multistep reaction process:

  • Starting Materials: The synthesis begins with 7-nitrobenz-2-oxa-1,3-diazole and pyridine-4-isothiocyanate.
  • Reaction Conditions: The reaction is conducted under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the isothiocyanate group.
  • Purification: The final product is purified through techniques such as column chromatography or recrystallization .

In industrial settings, automated reactors are employed to enhance yield and purity during large-scale production.

(S)-(+)-NBD-Py-NCS has a wide range of applications in scientific research:

  • Fluorescent Labeling: Used extensively for labeling proteins, peptides, and nucleic acids for imaging studies.
  • Sensing Probes: Acts as a synthetic probe for detecting small molecules and proteins through fluorescence resonance energy transfer mechanisms.
  • Biochemical Assays: Employed in enzyme assays and other biochemical tests to monitor reactions in real time .

Interaction studies involving (S)-(+)-NBD-Py-NCS focus on its reactivity with various biological nucleophiles. For instance, it can differentiate between different types of thiols and amines based on their reactivity profiles, leading to distinct optical outcomes. This specificity allows researchers to explore complex biological systems and gain insights into molecular interactions .

Several compounds share structural similarities with (S)-(+)-NBD-Py-NCS, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
(S)-(+)-NBD-ChlorideNBD derivativeUsed for similar fluorescent labeling applications
(S)-(+)-NBD-FluorideFluorinated NBD compoundEnhanced stability and fluorescence properties
(S)-(+)-NBD-BromideBrominated NBD compoundSpecific labeling applications

(S)-(+)-NBD-Py-NCS stands out due to its isothiocyanate group, which provides a highly reactive site for nucleophilic substitution reactions. This property enables it to label a broader range of biomolecules with high specificity compared to its analogs .

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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